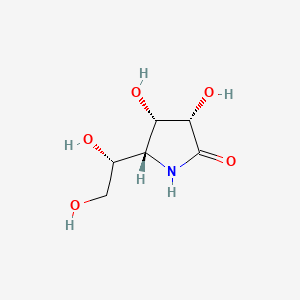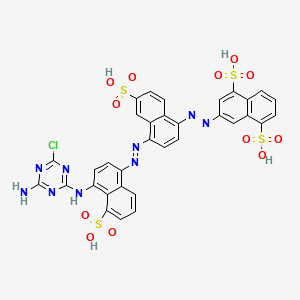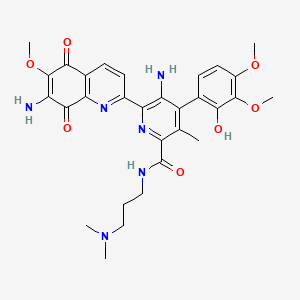![molecular formula C13H17NO3S B12804292 1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid CAS No. 5361-48-8](/img/structure/B12804292.png)
1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC98868 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC98868 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of NSC98868 is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: to handle the volume of reactants.
Controlled temperature and pressure: conditions to maintain reaction efficiency.
Automated purification systems: to streamline the isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC98868 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.
Major Products: The reactions of NSC98868 yield various products depending on the reaction conditions, including:
Oxidized derivatives: with altered functional groups.
Reduced forms: with different oxidation states.
Substituted compounds: with new functional groups replacing original ones.
Aplicaciones Científicas De Investigación
NSC98868 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC98868 involves its interaction with specific molecular targets, leading to various biochemical effects. It primarily targets:
Enzymes: Inhibits or activates specific enzymes, altering metabolic pathways.
Receptors: Binds to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Interacts with genetic material, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
NSC98868 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups, such as NSC12345 and NSC67890.
Uniqueness: NSC98868 stands out due to its higher reactivity and broader range of applications in scientific research.
Propiedades
Número CAS |
5361-48-8 |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-7-sulfonic acid |
InChI |
InChI=1S/C13H17NO3S/c15-18(16,17)13-6-3-4-10-8-11-5-1-2-7-14(11)9-12(10)13/h3-4,6,11H,1-2,5,7-9H2,(H,15,16,17) |
Clave InChI |
DAHVFPCWXMSRGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CC3=C(CC2C1)C=CC=C3S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


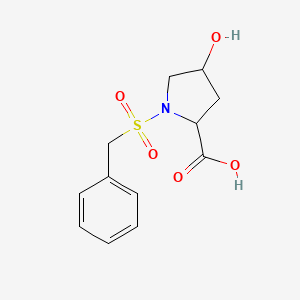
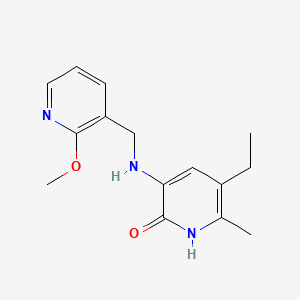
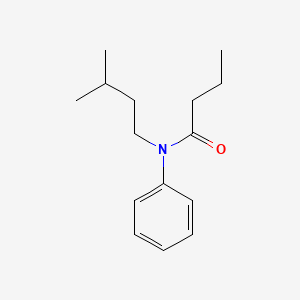
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
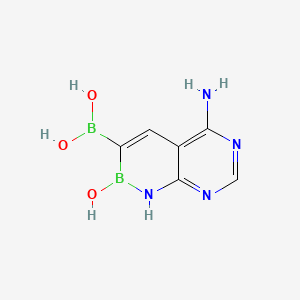
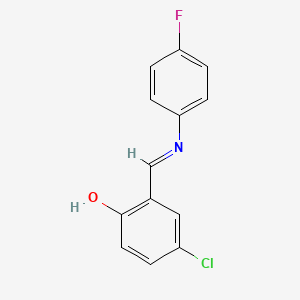

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)


